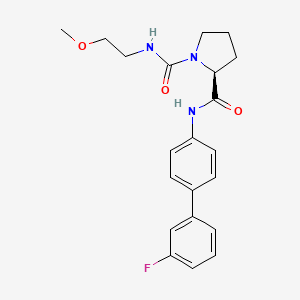

(2S)-N~2~-(3'-fluorobiphenyl-4-yl)-N~1~-(2-methoxyethyl)pyrrolidine-1,2-dicarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including palladium-catalyzed cyanation/reduction sequences, regioselective chlorinations, and nucleophilic substitutions. For example, the practical synthesis of key pharmaceutical intermediates often employs palladium-catalyzed steps to introduce specific functional groups or achieve high stereochemical control (Wang et al., 2006).

Molecular Structure Analysis

Molecular structure analysis typically involves techniques like X-ray diffraction and computational chemistry methods. These studies provide insights into the conformational preferences and crystal packing of compounds. For instance, the structure and conformation of solvated molecules can be elucidated through X-ray analysis and AM1 molecular orbital methods, offering a detailed understanding of molecular geometry and intermolecular interactions (Banerjee et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving the compound or its analogs can include fluorodehydroxylation reactions, demonstrating the compound's reactivity towards specific functional group transformations (Hann & Sampson, 1989). These reactions are crucial for modifying the compound's structure to study its chemical behavior or improve its properties.

Wissenschaftliche Forschungsanwendungen

Selective Met Kinase Inhibition

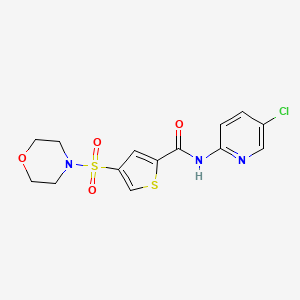

One of the significant applications of compounds related to (2S)-N2-(3'-fluorobiphenyl-4-yl)-N1-(2-methoxyethyl)pyrrolidine-1,2-dicarboxamide is in the development of selective Met kinase inhibitors. These inhibitors show potential in tumor stasis in certain cancer models. For instance, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model (Schroeder et al., 2009).

Antitubercular and Antibacterial Activities

Another important application is in the field of antimicrobial research. Pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, which are structurally similar, have been synthesized and shown potent antitubercular and antibacterial activities. These compounds, particularly those with 4-fluorophenyl and 4-chlorophenyl groups, have demonstrated effectiveness against tuberculosis and bacterial strains like Escherichia coli and Staphylococcus aureus (Bodige et al., 2019).

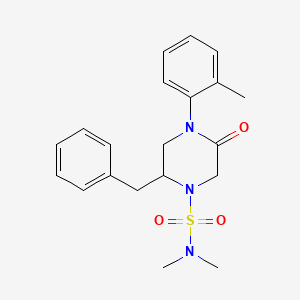

Development of Aromatic Polyamides

Compounds with a structure related to (2S)-N2-(3'-fluorobiphenyl-4-yl)-N1-(2-methoxyethyl)pyrrolidine-1,2-dicarboxamide are also used in the synthesis of novel aromatic polyamides. These polyamides, characterized by ether and bulky fluorenylidene groups, are soluble in various organic solvents and demonstrate high thermal stability. They are applicable in creating transparent, flexible films with high glass transition temperatures (Hsiao et al., 1999).

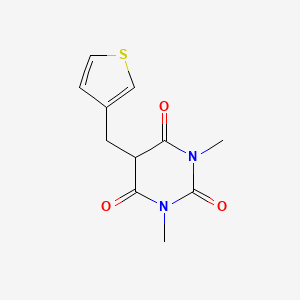

Alzheimer's Disease Research

In Alzheimer's disease research, analogs of this compound, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, have been used as molecular imaging probes. They help in quantifying serotonin 1A receptor densities in the brains of Alzheimer's patients, aiding in the understanding of the disease's progression (Kepe et al., 2006).

Fluoroionophore Development

The synthesis of fluoroionophores based on diamine-salicylaldehyde derivatives, similar in structure to the compound , has been researched. These fluoroionophores exhibit spectrum diversity when interacting with various metal cations, making them potentially useful in metal ion sensing and analysis (Hong et al., 2012).

Eigenschaften

IUPAC Name |

(2S)-2-N-[4-(3-fluorophenyl)phenyl]-1-N-(2-methoxyethyl)pyrrolidine-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3/c1-28-13-11-23-21(27)25-12-3-6-19(25)20(26)24-18-9-7-15(8-10-18)16-4-2-5-17(22)14-16/h2,4-5,7-10,14,19H,3,6,11-13H2,1H3,(H,23,27)(H,24,26)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYUTYKXRHUAJA-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNC(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B5507587.png)

![2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5507594.png)

![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5507597.png)

![1-acetyl-3-(4-nitrophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5507610.png)

![1,3-dimethyl-5-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5507617.png)

![3-[(2-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5507628.png)

![3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5507632.png)

![4-[(2-nitrobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5507634.png)

![N-(4-fluorophenyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5507636.png)

![4-[(3-methylphenyl)amino]-N'-(3-pyridinylmethylene)butanohydrazide](/img/structure/B5507678.png)